molecular formula C20H15NO4S B11075723 N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide

N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide

Cat. No.: B11075723
M. Wt: 365.4 g/mol
InChI Key: PFCXVERUKHUNEM-UHFFFAOYSA-N
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Description

N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of benzodioxin and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality .

Chemical Reactions Analysis

Types of Reactions

N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzodioxin or thiophene rings .

Scientific Research Applications

N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide is unique due to its combination of benzodioxin and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H15NO4S

Molecular Weight

365.4 g/mol

IUPAC Name

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide

InChI

InChI=1S/C20H15NO4S/c22-19(13-5-2-1-3-6-13)14-11-16-17(25-9-8-24-16)12-15(14)21-20(23)18-7-4-10-26-18/h1-7,10-12H,8-9H2,(H,21,23)

InChI Key

PFCXVERUKHUNEM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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